Genistein 7-O-glucuronide

描述

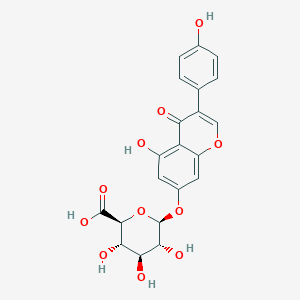

Genistein 7-O-glucuronide is a metabolite derived from genistein, a naturally occurring isoflavone commonly found in soy products. Genistein itself is known for its ability to inhibit protein-tyrosine kinases and has various biological effects, including the inhibition of glucose transport through GLUT1, a mammalian hexose transporter . Genistein 7-O-glucuronide is synthesized in the body from genistein and has been studied for its potential estrogenic effects and its ability to activate natural killer (NK) cells at nutritionally relevant concentrations . It is one of the major metabolites found in human plasma after the consumption of soy products and is thought to contribute to the pharmacological properties of isoflavones .

Synthesis Analysis

The synthesis of genistein 7-O-glucuronide can be achieved using rat liver microsomes induced by 3-methylcholanthrene. The kinetic parameters for the synthesis of genistein to its glucuronide form have been determined, with a Km of 7.7 micromol/L and a Vmax of 1.6 micromol/(mg protein.min) . The synthesized genistein glucuronide is then purified through a Sephadex LH-20 column, ensuring the production of the 7-O-glucuronide form without ultraviolet absorbance maxima shifts, which would indicate different glucuronide isomers .

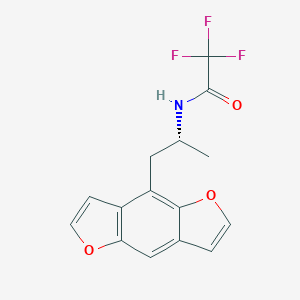

Molecular Structure Analysis

The molecular structure of genistein 7-O-glucuronide has been characterized using techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) and high-resolution 1H-NMR spectroscopy. These methods allow for the identification of the glucuronide moiety attached to the 7th position of the genistein molecule . The structural integrity of the genistein moiety remains intact during the conjugation process, as observed in mass spectrometric studies .

Chemical Reactions Analysis

Genistein 7-O-glucuronide exhibits weak estrogenic activity by competing with the binding of estradiol to estrogen receptors. It has been shown to displace 17beta-(3H) estradiol from its receptor, although at higher concentrations compared to genistein itself . Additionally, genistein 7-O-glucuronide, along with other genistein metabolites, can influence the activity of NK cells, enhancing their cytotoxicity against cancer cells at certain concentrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of genistein 7-O-glucuronide are influenced by its conjugation with glucuronic acid, which increases its polarity compared to the parent compound, genistein. This increased polarity affects its absorption and plasma disposition in the human body. After ingestion, genistein 7-O-glucuronide is one of the major metabolites detected in plasma, indicating its significant presence and potential biological relevance . The glucuronide form of genistein also appears to affect the overall absorption and disposition of genistein in the body, with different pharmacokinetic profiles observed for the aglycone and glucoside forms of genistein .

科学研究应用

Analytical Method Development for Quantification

- Simultaneous Quantification in Biological Samples: A sensitive UPLC-MS/MS method was developed for quantifying genistein and its metabolites, including genistein 7-O-glucuronide (G-7-G), in mouse blood samples. This method is vital for pharmacokinetic and bioavailability studies in mice (Yang et al., 2010).

Role in Cancer Research

- Metabolic Effects on Breast Cancer Cells: Genistein, along with G-7-G, was investigated for its effects on breast cancer cell growth. The research focused on how these compounds are metabolized in breast cells and their influence on cell proliferation (Yuan et al., 2012).

Absorption and Metabolism Studies

In Vivo Metabolism in Rats

The metabolism of genistein in rats was explored, highlighting the rapid absorption and biliary excretion of genistein as its 7-O-beta-glucuronide conjugate. This study emphasizes the significance of G-7-G in genistein's enterohepatic circulation (Sfakianos et al., 1997).

Nutrikinetic Modeling of Genistein Metabolites

A study demonstrated the specific appearance order of genistein phase II metabolites, including G-7-G, in human plasma. This research provides insights into genistein's metabolite formation process (Smit et al., 2014).

Estrogenic Activity Studies

Interactions with Estrogen Receptors

Research on the estrogenic activities of genistein metabolites, including G-7-G, showed their varying effects on the growth of MCF-7 cells and their binding to human estrogen receptors. This study is crucial for understanding the role of these metabolites in estrogen-related biological processes (Kinjo et al., 2004).

Influence on Immune Cells

The study of daidzein and genistein glucuronides, including G-7-G, on natural killer cell activation highlights their potential role in immune modulation (Zhang et al., 1999).

Pharmacokinetics and Bioavailability

Influence on Bioavailability in Different Species

A pharmacokinetic analysis in trout and sturgeon revealed differences in genistein metabolism, including the production of G-7-G, which could explain species-specific sensitivity to genistein (Gontier-Latonnelle et al., 2007).

Absorption and Disposition in Humans

The study investigated the pharmacokinetics of genistein and its metabolites, including G-7-G, in plasma and urine of healthy women. This research provides insights into the absorption and disposition of genistein in humans (Yuan et al., 2012).

Methodological Advancements

- New Glycosylation Method for Isoflavones: A new methodology was developed for the glycosylation of isoflavones, enabling efficient synthesis of isoflavone 7-O-glucuronides like G-7-G. This technique is crucial for producing these compounds for biological studies (Al-Maharik & Botting, 2008).

未来方向

Genistein, the parent compound of Genistein 7-O-glucuronide, has been widely evaluated for its anti-cancer potential . It has been established for its usage in the management of breast, lung, and prostate cancers . Future investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVINIISUDEORF-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579964 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genistein 7-O-glucuronide | |

CAS RN |

38482-81-4 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)